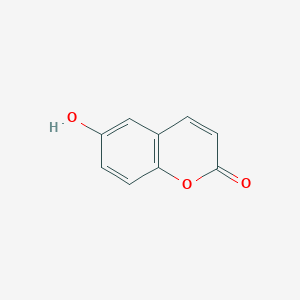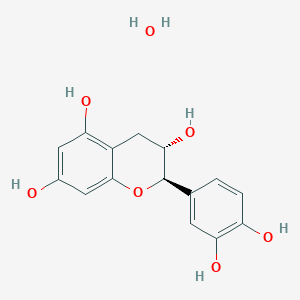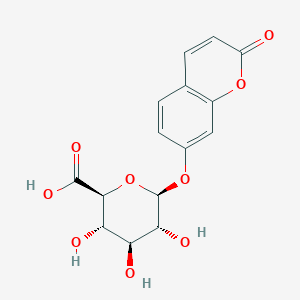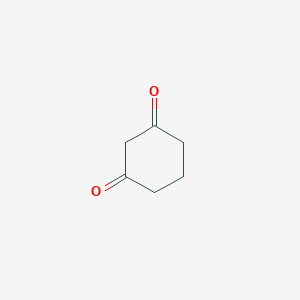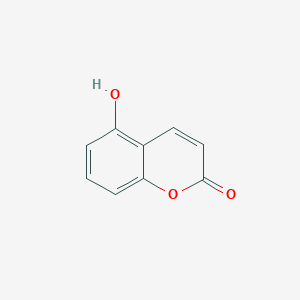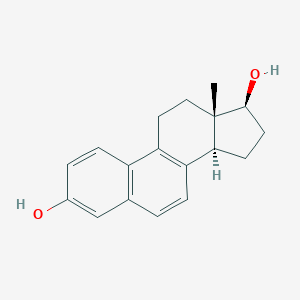
Estra-1,3,5,7,9-pentaene-3,17beta-diol
Vue d'ensemble
Description
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as 17β-Equilenin, is a chemical compound with the molecular formula C18H20O2 . It is the 17β-metabolite of Equilin .
Molecular Structure Analysis
The molecular structure of Estra-1,3,5,7,9-pentaene-3,17beta-diol consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 268.3502 .Physical And Chemical Properties Analysis
Estra-1,3,5,7,9-pentaene-3,17beta-diol has a melting point of 214-216°C and a boiling point of 350.53°C . It has a density of 1.1199 (rough estimate) and a refractive index of 1.4800 (estimate) . It is slightly soluble in Dioxane, DMSO, and Methanol .Applications De Recherche Scientifique
Antioxidant Efficacy in Mitochondrial Protection
Estra-1,3,5(10)-triene-3,17 β-diol: , a variant of beta-Dihydroequilenin, has been studied for its antioxidant properties, particularly in protecting mitochondria against oxidative stress induced by agents like Cu-ascorbate . This compound has shown potential in preventing lipid peroxidation, protein carbonylation, and DNA damage, which are indicative of oxidative stress and mitochondrial dysfunction .
Therapeutic Potential in Cardiovascular Diseases
Derived from the bark of Terminalia arjuna , a plant used in traditional medicine, beta-Dihydroequilenin has been identified as a component with significant therapeutic implications. Its antioxidant properties suggest a potential role in treating ischemic heart conditions and other cardiovascular diseases by mitigating oxidative stress .
Estrogenic Activity and Hormone Replacement Therapy
Beta-Dihydroequilenin exhibits estrogenic activity, which is crucial for hormone replacement therapies, especially in postmenopausal women. The metabolic clearance rate and conversion to other estrogenic compounds have been extensively studied, indicating its importance in the biological activity of conjugated equine estrogen preparations .
Pharmacokinetics in Drug Development
Understanding the pharmacokinetics of beta-Dihydroequilenin is essential for drug development, particularly for determining appropriate dosages and delivery methods. Studies have focused on its metabolic clearance rate and conversion to various metabolites, which is vital for its efficacy and safety as a pharmaceutical agent .
Role in Cellular Signaling Pathways
As a steroid, beta-Dihydroequilenin is involved in numerous cellular signaling pathways. Its interaction with estrogen receptors and subsequent activation of downstream effects is an area of significant research, with implications for understanding diseases like breast cancer and osteoporosis .
Application in Biochemical Research
The compound’s structure and properties make it a valuable tool in biochemical research, particularly in studies involving steroid biochemistry and the elucidation of biochemical pathways. Its use can help in understanding the role of steroids in various physiological processes .
Potential in Neuroprotection
Research suggests that beta-Dihydroequilenin could have neuroprotective effects, possibly through its antioxidant action and modulation of estrogen receptors. This opens up avenues for exploring treatments for neurodegenerative diseases where oxidative stress is a contributing factor .
Use in Cosmetic Industry
Due to its estrogenic properties, beta-Dihydroequilenin may find applications in the cosmetic industry, particularly in products aimed at skin rejuvenation and anti-aging. Its role in skin health and potential to improve skin quality could be significant .
Safety and Hazards
Estra-1,3,5,7,9-pentaene-3,17beta-diol is classified as a dangerous substance according to the Globally Harmonized System (GHS). The hazard statements include H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure), and H360FD (May damage fertility or the unborn child) .
Mécanisme D'action
Target of Action
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as Beta-Dihydroequilenin, is a metabolite of Equilin
Pharmacokinetics
Its solubility in dioxane, dmso, and methanol suggests that it may have good bioavailability.
Action Environment
Its storage temperature is recommended to be in a refrigerator , suggesting that temperature may affect its stability.
Propriétés
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5,7,9-pentaene-3,17beta-diol | |
CAS RN |
1423-97-8 | |
| Record name | β-Dihydroequilenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Dihydroequilenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Dihydroequilenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic fate of β-dihydroequilenin in postmenopausal women?
A1: Research indicates that β-dihydroequilenin undergoes extensive metabolism, primarily in the liver. Following intravenous administration of radiolabeled β-dihydroequilenin sulfate to postmenopausal women, the major metabolites identified in urine were β-dihydroequilenin, equilin, equilenin, and 17β-dihydroequilenin. [] These metabolites were primarily excreted as glucuronide conjugates, with lesser amounts found in the unconjugated and sulfate-conjugated forms. [] Notably, no 17α-reduced metabolites were detected. []
Q2: How does the metabolic clearance rate of β-dihydroequilenin compare to other related estrogens?
A2: β-Dihydroequilenin exhibits a slower clearance rate compared to equilin, with a metabolic clearance rate (MCR) of 1252 L/day/m2 compared to equilin's MCR of 1982 L/day/m2 in men and 3300 L/day/m2 in postmenopausal women. [] This difference in clearance is thought to be related to the higher estrogenic potency of β-dihydroequilenin. []
Q3: How does the structure of β-dihydroequilenin relate to its estrogenic activity?
A3: While β-dihydroequilenin displays potent uterotropic activity, exceeding that of equilin sulfate, it demonstrates lower fibromatogenic activity compared to other ring B unsaturated estrogens like equilenin and α-dihydroequilenin. [] This suggests that subtle structural differences within this class of compounds can significantly influence their biological activity profiles.
Q4: How does β-dihydroequilenin interact with the enzyme Δ5-3-ketosteroid isomerase?
A4: β-Dihydroequilenin acts as a potent competitive inhibitor of Δ5-3-ketosteroid isomerase from Pseudomonas testosteroni. [] Upon binding to the enzyme's active site, it undergoes significant polarization, evidenced by spectral shifts in UV and fluorescence spectroscopy. [] This interaction highlights the potential for β-dihydroequilenin to influence steroid hormone metabolism.
Q5: How can the structure of β-dihydroequilenin be modified to enhance its potential as an estrone sulfatase inhibitor while retaining antioxidant properties?
A5: Research suggests that converting β-dihydroequilenin into its sulfamate derivative, such as compound J 1054, significantly enhances its inhibitory activity against both estrone sulfatase and phenylsulfatase. [] This modification also appears to amplify the compound's inherent antioxidant properties. [] These findings highlight the potential of targeted structural modifications to optimize the therapeutic profile of β-dihydroequilenin derivatives.
Q6: What are the implications of the metabolic conversions between equilin sulfate and β-dihydroequilenin sulfate?
A6: Research shows that equilin sulfate, a common component of conjugated equine estrogen preparations, undergoes significant metabolic conversion to both β-dihydroequilenin sulfate and β-dihydroequilenin. [, ] This interconversion is particularly significant as β-dihydroequilenin exhibits greater estrogenic potency compared to equilin sulfate. [, ] This suggests that the in vivo activity of equilin sulfate may be largely mediated through its conversion to these more potent metabolites. [, ]
Q7: What is the significance of the formation of β-dihydroequilenin sulfate from equilin sulfate?
A7: While β-dihydroequilenin sulfate is not a major component of conjugated equine estrogen preparations, its formation from the metabolism of equilin sulfate is noteworthy. [] This is primarily due to the potent uterotropic activity of β-dihydroequilenin, which significantly surpasses that of equilin sulfate. [] This metabolic conversion underscores the complex interplay between various estrogen metabolites and their potential influence on overall estrogenic activity in vivo. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



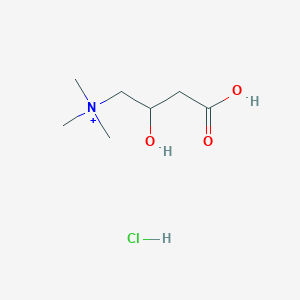

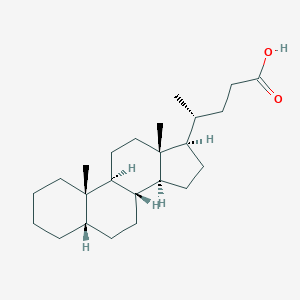
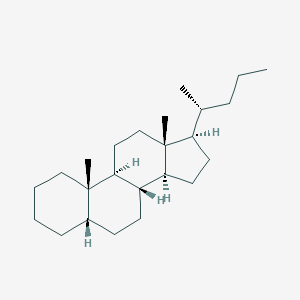

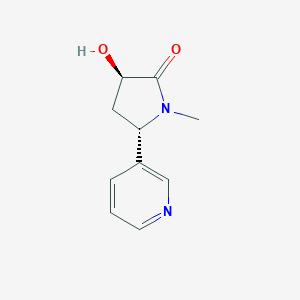
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
